Triethoxy(10,10,10-trifluorodecyl)silane
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Overview
Description
Triethoxy(10,10,10-trifluorodecyl)silane: is an organosilicon compound with the molecular formula C16H33F3O3Si . It is characterized by the presence of a trifluorodecyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triethoxy(10,10,10-trifluorodecyl)silane typically involves the reaction of 10,10,10-trifluorodecanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
10,10,10-trifluorodecanol+triethoxysilane→this compound
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Triethoxy(10,10,10-trifluorodecyl)silane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Silanols: Formed from hydrolysis.
Siloxanes: Formed from condensation reactions.
Substituted Silanes: Formed from substitution reactions.
Scientific Research Applications
Chemistry: Triethoxy(10,10,10-trifluorodecyl)silane is used as a precursor in the synthesis of fluorinated silanes and siloxanes. These compounds are valuable in the development of hydrophobic and oleophobic coatings .
Biology and Medicine: In biological research, this compound is used to modify surfaces to create biocompatible and non-fouling surfaces. This is particularly useful in the development of medical devices and implants .
Industry: The compound is employed in the production of specialty coatings and adhesives. Its unique properties make it suitable for applications requiring resistance to water, oils, and other contaminants .
Mechanism of Action
The mechanism of action of triethoxy(10,10,10-trifluorodecyl)silane primarily involves its ability to form strong bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds with surfaces. This results in the formation of durable and stable coatings. The trifluorodecyl group imparts hydrophobic and oleophobic properties to the surface, making it resistant to water and oils .
Comparison with Similar Compounds
Triethoxysilane: Similar in structure but lacks the trifluorodecyl group.
Trimethoxy(10,10,10-trifluorodecyl)silane: Similar but with methoxy groups instead of ethoxy groups.
Triethoxy(octyl)silane: Similar but with an octyl group instead of a trifluorodecyl group.
Uniqueness: Triethoxy(10,10,10-trifluorodecyl)silane is unique due to the presence of the trifluorodecyl group, which imparts superior hydrophobic and oleophobic properties compared to other similar compounds. This makes it particularly valuable in applications requiring high resistance to water and oils .
Properties
CAS No. |
656834-54-7 |
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Molecular Formula |
C16H33F3O3Si |
Molecular Weight |
358.51 g/mol |
IUPAC Name |
triethoxy(10,10,10-trifluorodecyl)silane |
InChI |
InChI=1S/C16H33F3O3Si/c1-4-20-23(21-5-2,22-6-3)15-13-11-9-7-8-10-12-14-16(17,18)19/h4-15H2,1-3H3 |
InChI Key |
SSUYLRLVXJFMSX-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCCCCCCC(F)(F)F)(OCC)OCC |
Origin of Product |
United States |
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